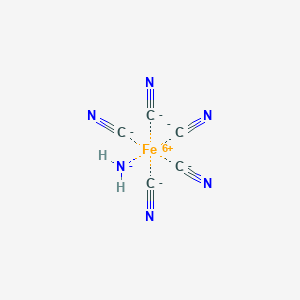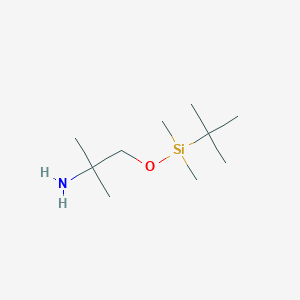![molecular formula C11H14O4 B044977 (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid CAS No. 226916-19-4](/img/structure/B44977.png)
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" often involves complex organic reactions. For instance, Farkas, Petz, and Kollár (2015) reported the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation, demonstrating a method to obtain high yields through careful selection of reaction conditions and catalysts (Farkas, Petz, & Kollár, 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class, including "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid," often features spirocyclic frameworks. These structures are characterized by their rings being connected through a single atom, forming a rigid and complex three-dimensional shape. Tsai, Su, and Lin (2008) described the crystal structure of a closely related compound, highlighting the dioxaspiro[4.5]decane skeleton and providing insights into the stereochemistry and conformational preferences of these molecules (Tsai, Su, & Lin, 2008).
Chemical Reactions and Properties
The chemical reactions involving "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" and its analogs can be quite diverse, ranging from functional group transformations to complex ring-forming reactions. An example includes the work by Wang, Chen, He, and Guan (2021), who developed a visible-light-mediated, additive-free decarboxylative functionalization of acrylic acids, demonstrating a novel approach to modify compounds within this class (Wang, Chen, He, & Guan, 2021).
Physical Properties Analysis
The physical properties of "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" and related compounds can vary significantly based on their molecular structure. These properties, such as melting point, boiling point, and solubility, are crucial for understanding the compound's behavior in different environments and applications. Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds from oleic acid, providing data on their physicochemical properties and suggesting potential applications as biolubricants (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid," are pivotal for its potential applications. Studies such as those by Joshi, Mandhane, Badadhe, and Gill (2011) have explored new methodologies for synthesizing derivatives of similar compounds, shedding light on their reactivity and providing new pathways for chemical modifications (Joshi, Mandhane, Badadhe, & Gill, 2011).
属性
IUPAC Name |
(E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-10(13)4-3-9-2-1-5-11(8-9)14-6-7-15-11/h2-4H,1,5-8H2,(H,12,13)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDDYZZFODCDR-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=C1)C=CC(=O)O)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CC(=C1)/C=C/C(=O)O)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid | |
CAS RN |
226916-19-4 |
Source


|
| Record name | (2E)-3-{1,4-dioxaspiro[4.5]dec-7-en-7-yl}prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














